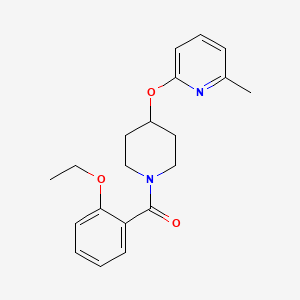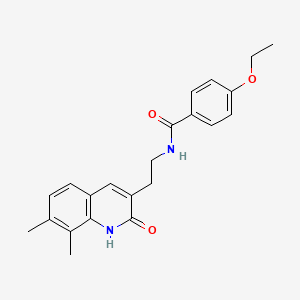
(2-Ethoxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Ethoxyphenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, also known as EPPM, is a compound that has been gaining popularity in scientific research due to its potential therapeutic applications. EPPM is a small molecule that belongs to the piperidine class of compounds. It has a unique chemical structure that makes it an interesting target for drug development.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Studies have been conducted on structurally related compounds to understand their crystal and molecular structures, which are crucial for determining the physicochemical properties and potential applications in material science and pharmaceutical development. For example, the crystal and molecular structure analysis of a similar compound was carried out to elucidate its intermolecular hydrogen bonding patterns, offering insights into how slight modifications in molecular structure can influence molecular packing, stability, and reactivity (Lakshminarayana et al., 2009).
Synthesis and Antimicrobial Activity
The synthesis of thiazoles and their derivatives, which share a similar reaction pathway or structural motif with the specified compound, have been explored for their antimicrobial activities. Such studies not only expand the chemical synthesis repertoire but also contribute to the development of new antimicrobial agents (Wardkhan et al., 2008).
Ligand Design for Metal Complexes
Research into dinuclear complexes involving bridging ligands similar to the given compound has led to insights into their electrochemical and spectroscopic properties. These findings are significant for applications in catalysis, material science, and the development of molecular electronics (Shukla et al., 1999).
Selective Estrogen Receptor Modulators (SERMs)
Compounds with a similar structural framework have been investigated for their potential as selective estrogen receptor modulators (SERMs), which are crucial for treating and preventing conditions like osteoporosis and breast cancer. This highlights the importance of structural analogs in medicinal chemistry and drug design (Palkowitz et al., 1997).
Inhibition of Receptors and Enzymes
Related compounds have been synthesized and evaluated for their ability to act as potent antagonists or inhibitors of specific receptors and enzymes, demonstrating the potential for therapeutic applications in diseases such as osteoporosis and various cancers (Hutchinson et al., 2003).
properties
IUPAC Name |
(2-ethoxyphenyl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-24-18-9-5-4-8-17(18)20(23)22-13-11-16(12-14-22)25-19-10-6-7-15(2)21-19/h4-10,16H,3,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYATSPIZLAOQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)
